2,2,4,4-Tetramethylpentane-1,3,5-triol
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Overview
Description
2,2,4,4-Tetramethylpentane-1,3,5-triol is an organic compound with the molecular formula C9H20O3. It is a triol, meaning it contains three hydroxyl (-OH) groups. This compound is known for its unique structure, which includes four methyl groups attached to a pentane backbone. The presence of multiple hydroxyl groups makes it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylpentane-1,3,5-triol typically involves the reaction of 2,2,4,4-tetramethylpentane-1,3-diol with formaldehyde under basic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, which then undergoes further reaction to yield the triol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylpentane-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or esters
Scientific Research Applications
2,2,4,4-Tetramethylpentane-1,3,5-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylpentane-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound’s unique structure allows it to participate in specific chemical reactions, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentane-1,3-diol: A related compound with two hydroxyl groups.
2,2,4,4-Tetramethylpentane-1,3,5-tetraol: A compound with four hydroxyl groups.
2,2,4,4-Tetramethylpentane-1,3,5-pentanol: A compound with one hydroxyl group
Uniqueness
2,2,4,4-Tetramethylpentane-1,3,5-triol is unique due to its three hydroxyl groups and the presence of four methyl groups on the pentane backbone. This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
594859-70-8 |
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Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2,2,4,4-tetramethylpentane-1,3,5-triol |
InChI |
InChI=1S/C9H20O3/c1-8(2,5-10)7(12)9(3,4)6-11/h7,10-12H,5-6H2,1-4H3 |
InChI Key |
PKSGCTPALVCQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(C(C)(C)CO)O |
Origin of Product |
United States |
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